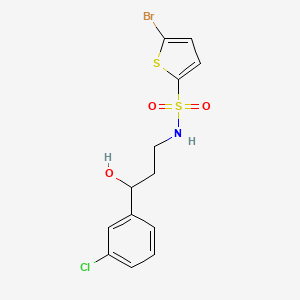

5-溴-N-(3-(3-氯苯基)-3-羟基丙基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)thiophene-2-sulfonamide” is a chemical compound . Thiophene derivatives, such as this compound, have shown versatile pharmacological activities .

Synthesis Analysis

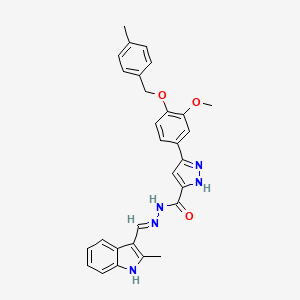

The synthesis of thiophene derivatives, including “5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)thiophene-2-sulfonamide”, can be achieved via Suzuki coupling reaction . This reaction is a convenient method for C–C bond formations in organic molecules .Molecular Structure Analysis

The molecular structure of “5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)thiophene-2-sulfonamide” can be analyzed using Density Functional Theory (DFT). DFT investigations were performed on all synthesized derivatives to explore the structural properties .Chemical Reactions Analysis

The chemical reactions involving “5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)thiophene-2-sulfonamide” can be analyzed using the Suzuki reaction . This reaction is used for the synthesis of various thiophene derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of “5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)thiophene-2-sulfonamide” can be analyzed using various techniques. For instance, 1H NMR and 13C NMR can be used to analyze the hydrogen and carbon atoms in the molecule .科学研究应用

合成与生物活性

该化合物及其衍生物已通过多种方法合成,包括钯催化的铃木-宫浦交叉偶联反应。这些化合物表现出显着的生物活性,例如脲酶抑制,这是治疗利用脲酶生存的病原体引起的各种疾病的潜在靶标。此外,这些衍生物显示出有希望的抗菌和溶血活性,表明它们作为抗菌剂的潜力 (Noreen et al., 2017)。

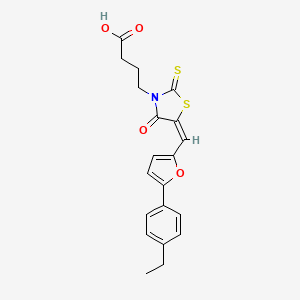

与表面活性剂的相互作用

研究还调查了噻吩衍生物(包括5-溴-N-(3-(3-氯苯基)-3-羟基丙基)噻吩-2-磺酰胺)在表面活性剂溶液中的增溶行为。这些研究提供了对噻吩衍生物的理化性质及其与表面活性剂相互作用的见解,这对于了解它们在生物系统中的行为及其在药物递送系统中的潜在应用非常重要 (Saeed et al., 2017)。

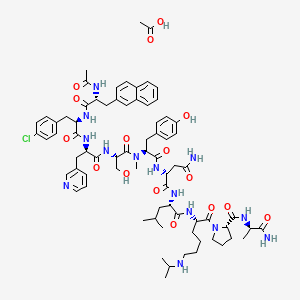

拮抗特性

研究已将噻吩衍生物鉴定为有效的CCR4受体拮抗剂,展示了这些化合物在治疗与CCR4受体相关的疾病中的潜力。这些拮抗剂的发现强调了噻吩衍生物在药物化学和药物开发中的重要性 (Kindon et al., 2017)。

作用机制

Mode of Action

Based on its structural similarity to other thiophene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

The presence of functional groups such as the sulfonamide and hydroxyl groups could potentially influence its pharmacokinetic properties, including its solubility, absorption, and distribution .

属性

IUPAC Name |

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrClNO3S2/c14-12-4-5-13(20-12)21(18,19)16-7-6-11(17)9-2-1-3-10(15)8-9/h1-5,8,11,16-17H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEAYWZWQFXZFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=C(S2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-4-oxo-4H-quinolizine-1-carbonitrile](/img/structure/B2934179.png)

![2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol](/img/structure/B2934183.png)

![Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate](/img/structure/B2934188.png)

![3-benzyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2934189.png)

![N-[(3,5-difluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2934190.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2934195.png)

![2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One](/img/structure/B2934199.png)

![3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide](/img/structure/B2934200.png)